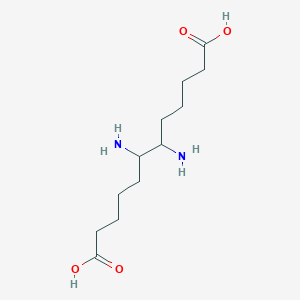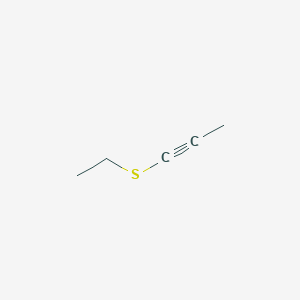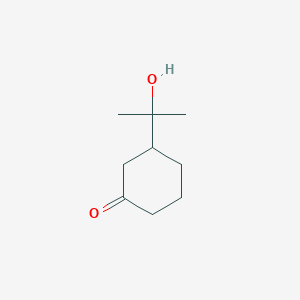![molecular formula C13H21ClN2O B14706976 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea CAS No. 15004-38-3](/img/structure/B14706976.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a tricyclo[3.3.1.13,7]decane core, which is a rigid, cage-like structure, combined with a urea moiety and a chloroethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclo[3.3.1.13,7]decane core, which can be derived from readily available precursors through a series of cyclization reactions.
Chloroethylation: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction, where a suitable chloroethylating agent reacts with the tricyclo[3.3.1.13,7]decane derivative.
Urea Formation: The final step involves the formation of the urea moiety by reacting the chloroethylated tricyclo[3.3.1.13,7]decane with an isocyanate or a related reagent under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents may lead to the formation of corresponding oxides or hydroxyl derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
科学的研究の応用
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, owing to its unique structure and reactivity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or DNA, leading to alterations in cellular functions.
Pathways: It may induce cell cycle arrest, apoptosis, or other cellular responses through the modulation of signaling pathways.
類似化合物との比較
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: This compound has a simpler cyclohexyl core, making it less rigid and potentially less reactive.
1-(2-Chloroethyl)-3-adamantylurea: Featuring an adamantane core, this compound shares some structural similarities but differs in its steric and electronic properties.
The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
15004-38-3 |
|---|---|
分子式 |
C13H21ClN2O |
分子量 |
256.77 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-12(17)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H2,15,16,17) |
InChIキー |
WUTONTJCPFWKLV-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


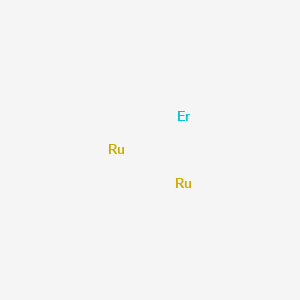
pentasilolane](/img/structure/B14706902.png)

![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

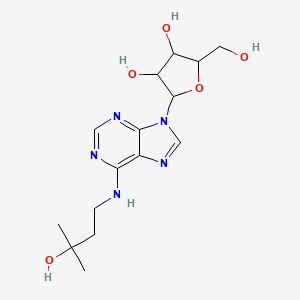

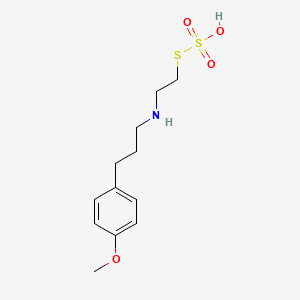
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

